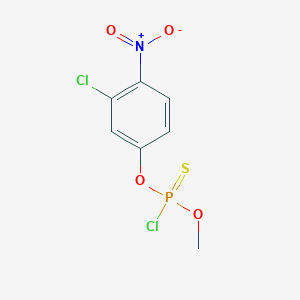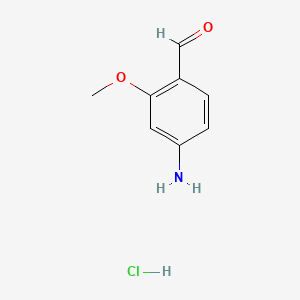
4-Amino-2-methoxy-benzaldehyde Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methoxy-benzaldehyde Hydrochloride is an organic compound with the molecular formula C8H9NO2·HCl. It is a derivative of benzaldehyde, characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxy-benzaldehyde Hydrochloride typically involves the nitration of 2-methoxybenzaldehyde followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the 4-position, which is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-methoxy-benzaldehyde Hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (e.g., bromine) or sulfonating agents.
Major Products Formed
Oxidation: 4-Amino-2-methoxybenzoic acid.
Reduction: 4-Amino-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methoxy-benzaldehyde Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Amino-2-methoxy-benzaldehyde Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzaldehyde: Lacks the methoxy group, which can influence its reactivity and applications.
2-Amino-4-methoxybenzaldehyde: Similar structure but with different positioning of the amino and methoxy groups.
4-Methoxybenzaldehyde:
Uniqueness
4-Amino-2-methoxy-benzaldehyde Hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
4-amino-2-methoxybenzaldehyde;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-5H,9H2,1H3;1H |
InChI-Schlüssel |
LFMVTLYGCUWMRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





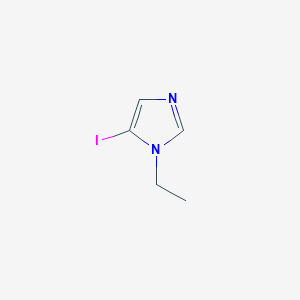
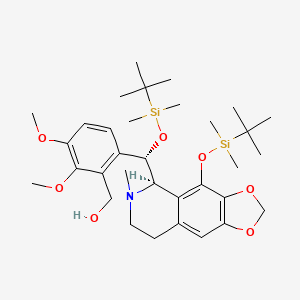
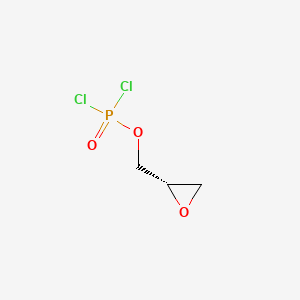
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
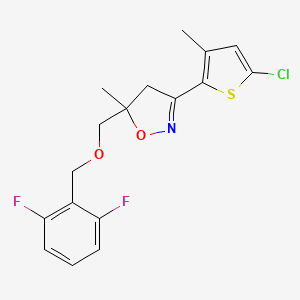

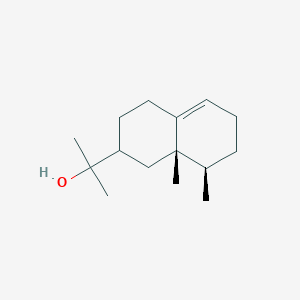
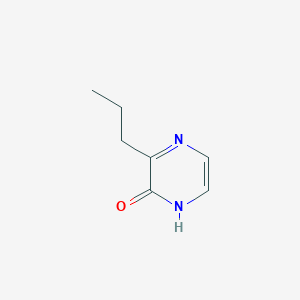
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
